Keap1-Nrf2-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Keap1-Nrf2-IN-8 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction is crucial in regulating the cellular response to oxidative stress. By inhibiting this interaction, this compound can activate the Nrf2 pathway, leading to the expression of various cytoprotective genes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Keap1-Nrf2-IN-8 involves several steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the specificity and yield of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient synthetic routes and the application of advanced purification methods such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Keap1-Nrf2-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties. These derivatives are further tested for their efficacy in inhibiting the Keap1-Nrf2 interaction .
Wissenschaftliche Forschungsanwendungen
Keap1-Nrf2-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Keap1-Nrf2 interaction and to develop new inhibitors with improved properties . In biology, it helps researchers understand the role of the Nrf2 pathway in cellular defense mechanisms against oxidative stress . In medicine, this compound is being investigated for its potential therapeutic applications in diseases characterized by oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases . In industry, it is used in the development of new drugs and therapeutic agents targeting the Nrf2 pathway .
Wirkmechanismus
Keap1-Nrf2-IN-8 exerts its effects by binding to the Kelch domain of Keap1, thereby preventing the interaction between Keap1 and Nrf2. This inhibition stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of various cytoprotective genes. These genes encode for antioxidant enzymes, detoxifying enzymes, and other proteins involved in cellular defense mechanisms . The molecular targets and pathways involved in this process include the antioxidant response element (ARE) and the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Several compounds are similar to Keap1-Nrf2-IN-8 in their ability to inhibit the Keap1-Nrf2 interaction. These include other small molecule inhibitors such as Keap1-Nrf2-IN-1, Keap1-Nrf2-IN-2, and Keap1-Nrf2-IN-3 .
Uniqueness: this compound is unique in its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. It has been shown to have a favorable pharmacokinetic profile and minimal off-target effects compared to other similar compounds . This makes it a valuable tool in both research and therapeutic applications targeting the Nrf2 pathway.
Eigenschaften
Molekularformel |
C35H31FN2O9S2 |
---|---|
Molekulargewicht |
706.8 g/mol |
IUPAC-Name |
2-[[4-[carboxymethyl-(4-methylphenyl)sulfonylamino]-3-[(4-fluorophenyl)methoxy]naphthalen-1-yl]-(4-methylphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C35H31FN2O9S2/c1-23-7-15-27(16-8-23)48(43,44)37(20-33(39)40)31-19-32(47-22-25-11-13-26(36)14-12-25)35(30-6-4-3-5-29(30)31)38(21-34(41)42)49(45,46)28-17-9-24(2)10-18-28/h3-19H,20-22H2,1-2H3,(H,39,40)(H,41,42) |
InChI-Schlüssel |
FXADTNLKEANMJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C)OCC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.